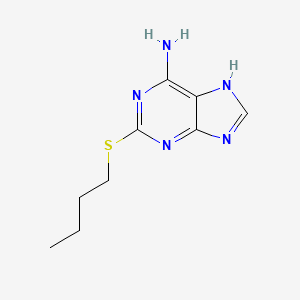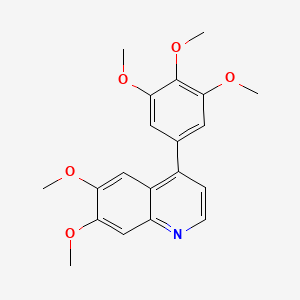
N-Ethyl-p-chloro-amphetamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-p-chloro-amphetamine, also known as 1-(4-chlorophenyl)-N-ethyl-2-propanamine, is a chemical compound belonging to the amphetamine class. It is structurally characterized by the presence of a chlorine atom on the para position of the phenyl ring and an ethyl group attached to the nitrogen atom. This compound is known for its stimulant properties and has been studied for its effects on the central nervous system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-p-chloro-amphetamine typically involves the alkylation of p-chloroamphetamine with ethyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to around 80-100°C for several hours to ensure complete alkylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-p-chloro-amphetamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amphetamines with different functional groups on the phenyl ring.
Applications De Recherche Scientifique
N-Ethyl-p-chloro-amphetamine has been extensively studied for its effects on the central nervous system. It is used as a pharmacological tool to investigate the release of neurotransmitters such as serotonin and dopamine. The compound has applications in:
Chemistry: Used in the synthesis of other amphetamine derivatives.
Biology: Studied for its effects on neurotransmitter release and uptake.
Medicine: Investigated for potential therapeutic uses in treating conditions like depression and attention deficit hyperactivity disorder (ADHD).
Industry: Used in the development of new psychoactive substances and as a reference standard in forensic analysis.
Mécanisme D'action
N-Ethyl-p-chloro-amphetamine exerts its effects primarily by increasing the release of serotonin and dopamine in the brain. It acts on the serotonin transporter (SERT) and dopamine transporter (DAT), leading to increased levels of these neurotransmitters in the synaptic cleft. The compound also affects the vesicular monoamine transporter (VMAT2), which is involved in the storage and release of neurotransmitters.
Comparaison Avec Des Composés Similaires
Similar Compounds
Etilamfetamine: Similar in structure but with an ethyl group instead of a chlorine atom on the phenyl ring.
Methamphetamine: Similar in structure but with a methyl group instead of an ethyl group on the nitrogen atom.
Fenfluramine: Contains a trifluoromethyl group on the phenyl ring.
Uniqueness
N-Ethyl-p-chloro-amphetamine is unique due to the presence of both an ethyl group on the nitrogen atom and a chlorine atom on the para position of the phenyl ring. This combination of functional groups imparts distinct pharmacological properties, making it a valuable compound for research in neuropharmacology.
Propriétés
Numéro CAS |
2275-67-4 |
|---|---|
Formule moléculaire |
C11H16ClN |
Poids moléculaire |
197.70 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-N-ethylpropan-2-amine |
InChI |
InChI=1S/C11H16ClN/c1-3-13-9(2)8-10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3 |
Clé InChI |
PRKDJWMNZDSUPT-UHFFFAOYSA-N |
SMILES canonique |
CCNC(C)CC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[4-(3-chloro-4-methoxyphenyl)phenyl]ethyl]acetamide](/img/structure/B14008805.png)
![n-[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]-9-ethyl-9h-carbazol-3-amine](/img/structure/B14008810.png)
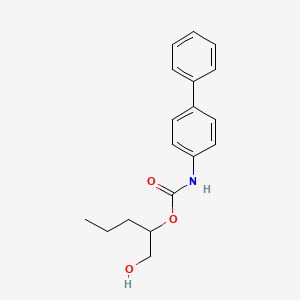

![Tetramethyl [1,1'-biphenyl]-2,2',6,6'-tetracarboxylate](/img/structure/B14008822.png)
![2-[3-Chloro-3-(4-methoxyphenyl)prop-2-enylidene]malononitrile](/img/structure/B14008831.png)
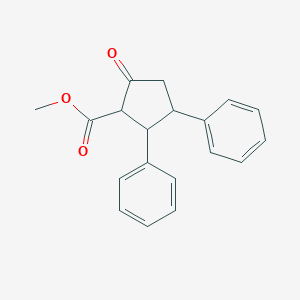
![1-(4a(2)-Amino[1,1a(2)-biphenyl]-3-yl)ethanone](/img/structure/B14008841.png)
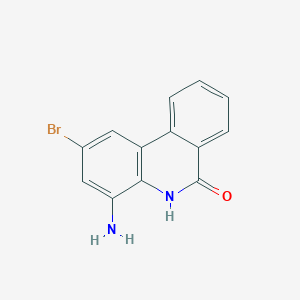

![benzyl N-[1-[(2-hydrazinyl-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B14008849.png)
